Butyl (S)-3-aminotetrahydrofuran-3-carboxylate
Overview
Description
Butyl (S)-3-aminotetrahydrofuran-3-carboxylate is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
Research on iron-catalyzed ortho-alkylation highlights the use of similar compounds in catalytic processes. For example, the direct ortho-alkylation of aryl carboxamides can be achieved with high yields and regioselectivity, utilizing reagent-grade tetrahydrofuran (THF) and an iron source. This process is relevant for the synthesis of complex molecules, demonstrating the potential application of Butyl (S)-3-aminotetrahydrofuran-3-carboxylate in similar catalytic contexts (Fruchey, Monks, & Cook, 2014).
Enzymatic Resolution
In the field of enzymatic resolution, the kinetic resolution of primary amines using carboxylic acids and their ethyl esters as acyl donors is a notable application. The process demonstrates high enantioselectivity and reaction rate acceleration, underscoring the potential of this compound in stereoselective synthesis and resolution processes (Nechab et al., 2007).
Material Science
A study on the synthesis of carbamate esters from amines using 1-butyl-3-methylimidazolium hydrogen carbonate (BMIm HCO3) as an ionic liquid with carboxylating properties reveals potential applications in material science. This work illustrates the versatility of nitrogen-containing carboxyl-functionalized systems in developing new materials and coatings, potentially extending to applications of this compound (D. Nicola, Arcadi, & Rossi, 2016).
Polymer Science
In polymer science, the reversible blocking of amino groups with citraconic anhydride demonstrates the chemical modification of polymers for specific functionalities. This method provides insights into the potential modification and functionalization of polymers using compounds like this compound to achieve desired properties (Dixon & Perham, 1968).
Flame Retardancy
The development of flame-retardant cotton fabrics using a carboxyl-functionalized organophosphorus system showcases the application of this compound in enhancing the flame retardancy of textiles. This research highlights the potential for using similar compounds in the development of fire-resistant materials (Rosace et al., 2018).
Properties
IUPAC Name |
butyl (3S)-3-aminooxolane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-3-5-13-8(11)9(10)4-6-12-7-9/h2-7,10H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXZWNOGIHHQBQ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1(CCOC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@@]1(CCOC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240876 | |
Record name | Butyl (3S)-3-aminotetrahydro-3-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1037301-09-9 | |
Record name | Butyl (3S)-3-aminotetrahydro-3-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1037301-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl (3S)-3-aminotetrahydro-3-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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